
2-Hydroxypyridine
Overview
Description
2-Hydroxypyridine, also known as pyridin-2-ol, is an organic compound with the molecular formula C5H5NO. It is a colorless crystalline solid that is soluble in water, methanol, and acetone. This compound is known for its ability to form hydrogen-bonded dimers and exists in tautomeric equilibrium with 2-pyridone. It is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypyridine can be synthesized through several methods:
Cyclization Reaction: One common method involves the cyclization of pyridine derivatives.
Guareschi-Thorpe Condensation: This method involves the reaction of cyanoacetamide with 1,3-diketones to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
2-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridone, a tautomeric form of this compound.
Reduction: Reduction reactions can convert this compound to other derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
2-Pyridone: Formed through oxidation.
Alkylated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Organic Synthesis
Nucleophilic Properties
2-Hydroxypyridine acts as an effective nucleophile in organic synthesis. Its ability to undergo N- and O-functionalization allows for the creation of complex organic molecules. For instance, it can be used to synthesize various heterocycles and derivatives by reacting with electrophiles, facilitating the formation of new carbon-nitrogen and carbon-oxygen bonds .
Reaction Type | Product Example | Reference |
---|---|---|
N-functionalization | Pyridine derivatives | |
O-functionalization | Hydroxy derivatives |
Catalysis
Transition Metal Complexes
Transition metal complexes supported by this compound have been developed as catalysts for several chemical reactions relevant to alternative energy applications. These complexes are particularly useful in hydrogenation and oxidation processes, showcasing their potential in sustainable chemistry .
Catalyst Type | Reaction Type | Application Area |
---|---|---|
Metal complexes | Hydrogenation | Alternative energy |
Metal complexes | Oxidation | Sustainable chemistry |
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that this compound derivatives exhibit antimicrobial properties. For example, studies on charge-transfer complexes of 2-HP with various agents have shown promising antifungal activity against resistant strains of fungi . This highlights the potential for developing new antifungal agents based on 2-HP scaffolds.
Environmental Applications
Biodegradation Pathways
Certain bacteria, such as Rhodococcus rhodochrous, can utilize this compound as a sole carbon source, demonstrating its role in bioremediation processes. The gene cluster responsible for this pathway has been identified, indicating the potential for using 2-HP in environmental cleanup strategies .
Case Study 1: Synthesis of Heterocycles
A study demonstrated the use of this compound in synthesizing pyridone derivatives through a straightforward nucleophilic substitution reaction. The reaction conditions were optimized to enhance yield and selectivity, showcasing the utility of 2-HP in producing valuable intermediates for pharmaceuticals .
Case Study 2: Antifungal Agents Development
Research focusing on the antifungal potential of this compound derivatives revealed their effectiveness against various fungal pathogens. The study highlighted structure-activity relationships that could guide future drug design efforts aimed at combating resistant fungal infections .
Mechanism of Action
The mechanism of action of 2-hydroxypyridine involves its ability to form hydrogen bonds and participate in tautomerization. The compound can exist in two tautomeric forms: this compound and 2-pyridone. This tautomerization is influenced by the solvent and environmental conditions. The ability to form hydrogen bonds allows it to interact with various molecular targets, including nucleic acids and proteins .
Comparison with Similar Compounds
3-Hydroxypyridine: Another isomer with similar properties but different tautomeric behavior.
4-Hydroxypyridine: Known for its distinct chemical reactivity compared to 2-hydroxypyridine.
Biological Activity
2-Hydroxypyridine (2-HP) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure allows it to participate in various biochemical processes, making it a subject of interest for researchers exploring its potential therapeutic applications. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables that illustrate its effects across different biological systems.
This compound is a pyridine derivative characterized by the presence of a hydroxyl group (-OH) at the second position of the pyridine ring. Its chemical formula is CHNO, and it exhibits properties that allow it to act as both a weak acid and a weak base. This duality contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 111.10 g/mol |
Melting Point | 50-52 °C |
Solubility | Soluble in water |
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. A study investigating charge-transfer complexes of this compound found that these complexes displayed antifungal activity with an IC50 value of 43 µM, indicating significant potential for use in antifungal treatments .
Metabolic Pathways
The metabolism of this compound has been studied in several microbial species. For instance, Arthrobacter species can utilize 2-HP as a sole carbon source, leading to the formation of pigments and other metabolites . This metabolic capability highlights its role in biodegradation processes and its potential utility in bioremediation.
Case Study: Rhodococcus rhodochrous
A notable case study involves Rhodococcus rhodochrous PY11, which can metabolize this compound as a sole source of carbon and energy. The gene cluster responsible for this pathway has been characterized, revealing insights into the enzymatic processes involved in 2-HP degradation . This research underscores the ecological significance of 2-HP and its potential applications in environmental biotechnology.
Pharmacological Applications
This compound derivatives have been explored for their pharmacological properties, particularly their ability to modulate signaling pathways such as NF-κB. A study screening various compounds found that derivatives of hydroxypyridines significantly affected NF-κB activity, suggesting their potential as therapeutic agents in inflammatory diseases .
Table 2: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group can donate electrons, acting as an antioxidant.
- Metal Chelation : It can form chelates with metal ions, influencing various biochemical pathways.
- Signaling Modulation : As indicated by studies on NF-κB, it may play a role in cellular signaling processes relevant to inflammation and immune responses.
Q & A
Q. How does the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone influence experimental design in synthetic chemistry?
Level: Basic
Methodological Answer:
The tautomeric equilibrium between the enol (this compound) and keto (2-pyridone) forms is solvent-dependent. Polar solvents (e.g., water, DMSO) stabilize the keto form due to its higher dipole moment (5.29–5.97 Debye vs. 1.65–1.83 Debye for the enol form), while nonpolar solvents favor the enol tautomer . To characterize this equilibrium:
- Use NMR spectroscopy (¹H and ¹³C) to monitor tautomer ratios in different solvents.
- Employ computational methods (e.g., DFT calculations) to predict solvent effects on equilibrium constants (Keq).
- Validate results with UV-Vis spectroscopy by tracking absorbance shifts corresponding to tautomeric transitions.
Key Consideration: Solvent choice directly impacts reactivity in reactions like peptide coupling, where 2-pyridone is more electrophilic .
Q. What strategies are effective for site-selective C–H functionalization of this compound derivatives?
Level: Advanced
Methodological Answer:
Site selectivity in C–H functionalization is governed by electronic and steric factors. Advanced approaches include:
- Radical-mediated trifluoromethylation : Use FeSO₄ or Cp₂Fe with CF₃I under Fenton-type conditions to selectively functionalize the C3 position .
- Transition-metal catalysis : Employ Pd or Cu catalysts with directing groups (e.g., pyridine N-oxide) to target C4 or C5 positions.
- Steric control : Introduce bulky substituents to block undesired sites.
Validation: Monitor reaction progress via LC-MS and confirm regioselectivity using X-ray crystallography or NOESY NMR .
Q. How can researchers mitigate hazards associated with handling this compound in the laboratory?
Level: Basic
Methodological Answer:
this compound is toxic via oral, dermal, and inhalation routes and causes severe eye irritation . Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Q. What analytical techniques are most reliable for characterizing this compound coordination complexes?
Level: Advanced
Methodological Answer:
Coordination complexes (e.g., with Cu(II)) require multi-technique characterization:
- Spectroscopy :
- FT-IR/Raman : Identify shifts in N–O or C=O stretching frequencies upon metal binding .
- EPR : Detect paramagnetic species (e.g., Cu²⁺) and determine geometry (tetragonal vs. octahedral).
- Thermal Analysis : Use TGA to assess thermal stability and ligand loss patterns.
- X-ray Diffraction : Resolve bonding modes (monodentate vs. bidentate) and crystal packing .
Data Cross-Validation: Compare experimental results with theoretical computations (e.g., ligand field parameters) .
Q. How does this compound act as a nucleophile in [4+2] cycloaddition reactions, and how can reaction efficiency be optimized?
Level: Basic
Methodological Answer:
As a dienophile, this compound participates in Diels-Alder reactions via its keto tautomer (2-pyridone). Optimization strategies:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance keto form population.
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to activate the dienophile.
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or HPLC with UV detection .
Key Metric: Calculate yield improvements using GC-MS or ¹H NMR integration against internal standards .
Q. What microbial degradation pathways exist for this compound, and how can degradation kinetics be modeled?
Level: Advanced
Methodological Answer:
The bacterium Arthrobacter sp. 2PR degrades this compound via hydroxylation and ring cleavage. Methodological steps:
-
Isolation : Enrich cultures in minimal media with this compound as the sole carbon source.
-
Kinetic Modeling : Apply Monod kinetics to relate degradation rate (µ) to substrate concentration ([S]):
-
Metabolite Identification : Use LC-HRMS to detect intermediates (e.g., maleamic acid).
Validation: Compare experimental data with computational simulations (e.g., COMSOL) for bioreactor scaling .
Q. How do computational methods resolve controversies in the tautomerism of this compound derivatives?
Level: Advanced
Methodological Answer:
Conflicting experimental observations (e.g., solvent vs. solid-state tautomer ratios) are addressed via:
- QM/MM Simulations : Model solvent effects on tautomer stability using implicit (PCM) or explicit solvation.
- Transition State Analysis : Calculate energy barriers (e.g., 38 kcal/mol for non-solvated tautomerization) using DFT (B3LYP/6-311++G**).
- Solvent Screening : Predict Keq in untested solvents (e.g., ionic liquids) via COSMO-RS .
Case Study: Water molecules reduce tautomerization barriers by stabilizing zwitterionic transition states .
Properties
IUPAC Name |
1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKCCHYAOITMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Record name | 2-pyridone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-pyridone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051716 | |
Record name | 2(1H)-Pyridinone | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |
Record name | 2-Hydroxypyridine | |
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Solubility |
1000 mg/mL at 20 °C | |
Record name | 2-Hydroxypyridine | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 2-Hydroxypyridine | |
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CAS No. |
72762-00-6, 142-08-5, 66396-89-2 | |
Record name | 2-Pyridinol | |
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Record name | Pyridin-2-ol | |
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Record name | 2(1H)-Pyridone, dimer | |
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Melting Point |
107.8 °C | |
Record name | 2-Hydroxypyridine | |
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Retrosynthesis Analysis
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